Research suggests that 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), a closely related compound, exhibits antiviral activity by inhibiting an early stage of virus replication following the uncoating stage, which is crucial for the synthesis of a significant portion of viral RNA []. This finding suggests that 2-(Cyclohexylamino)-5-nitrobenzonitrile may operate through a similar mechanism, targeting early viral replication processes.
2-(Cyclohexylamino)-5-nitrobenzonitrile has demonstrated potential as an antiviral agent, particularly against picornaviruses []. Studies show that it can significantly reduce virus yield in various picornaviruses, including enteroviruses and rhinoviruses []. Notably, this compound exhibits specific antiviral activity against picornaviruses, showing no effect on other viruses like coronavirus, vesicular stomatitis virus, herpes simplex virus, adenovirus, influenza virus, or parainfluenza virus [].
Further research indicates that inhibiting viral replication using compounds like 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) can be beneficial in preventing the development of viral myocarditis, a condition often caused by coxsackie B viruses []. This finding highlights the potential therapeutic use of 2-(Cyclohexylamino)-5-nitrobenzonitrile in managing viral infections and their associated complications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7